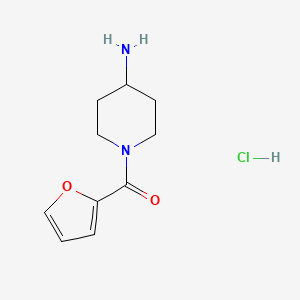

1-(2-Furoyl)-4-piperidinamine hydrochloride

Description

1-(2-Furoyl)-4-piperidinamine hydrochloride is a piperidinamine derivative featuring a 2-furoyl group attached to the piperidine ring. The compound consists of a six-membered piperidine ring with an amine group at the 4-position and a furoyl (2-furanoyl) substituent at the 1-position, forming a hydrochloride salt. The furoyl group introduces aromatic and electron-rich characteristics, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(furan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h1-2,7-8H,3-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJRKPGGYYPIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furoyl)-4-piperidinamine hydrochloride can be synthesized through the reaction of 2-furoyl chloride with piperidine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-4-piperidinamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The amide linkage allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce piperidine derivatives.

Scientific Research Applications

1-(2-Furoyl)-4-piperidinamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-4-piperidinamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs, emphasizing differences in substituents, molecular weight, and applications:

Key Observations:

- Core Structure : All compounds share a piperidine/piperazine backbone with amine functionality. The target compound and prazosin both include a 2-furoyl group, but prazosin’s piperazine ring and quinazolinyl substituent increase molecular complexity and weight .

- Substituent Impact: Electron-Donating Groups: The 2-furoyl group in the target compound may enhance aromatic interactions compared to halogenated analogs (e.g., 4-chlorobenzyl in or 6-chloropyridinyl in ).

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility in aqueous media compared to monohydrochloride forms.

Pharmacological and Functional Differences

- Prazosin Hydrochloride : Clinically used as an α₁-adrenergic receptor antagonist, reducing blood pressure by vasodilation . Its quinazolinyl group likely contributes to receptor binding specificity.

- SR57227 Hydrochloride : The 6-chloropyridinyl group may target serotonin receptors (5-HT₃), suggesting applications in anxiety or gastrointestinal disorders .

- 1-(4-Fluorobenzyl)-4-piperidinamine Dihydrochloride : Fluorinated analogs (e.g., ) are often explored in positron emission tomography (PET) imaging due to fluorine-18 isotope compatibility.

Biological Activity

Overview

1-(2-Furoyl)-4-piperidinamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a furan ring linked to a piperidine moiety, which contributes to its unique chemical properties. Research has indicated various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 2-furoyl chloride with piperidine in the presence of a base such as triethylamine. This reaction facilitates the formation of the desired amide linkage, leading to the hydrochloride salt form of the compound. The molecular formula for this compound is C10H15ClN2O2, and it has a molecular weight of 232.70 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may modulate the activity of enzymes or receptors, influencing several biological pathways. Specifically, it has been investigated for its potential to inhibit Rho kinase, which plays a role in various cellular processes including smooth muscle contraction and cell proliferation .

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. It has shown effectiveness against certain strains, although detailed studies are still needed to quantify its efficacy.

- Anticancer Properties : The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy. Inhibition of Rho kinase is particularly relevant in this context, as it may help in managing conditions characterized by excessive cell growth .

- Neuropharmacological Effects : The interactions with neurotransmitter systems indicate possible applications in treating mood disorders such as depression and anxiety. Similar compounds have demonstrated significant neuropharmacological effects, warranting further investigation into this compound's potential.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(2-Furoyl)piperazine hydrochloride | Moderate neuropharmacological effects | Receptor binding and neurotransmitter modulation |

| Prazosin hydrochloride | Antihypertensive properties | Rho kinase inhibition |

| N-(2-Phenylethyl)-2-propen-1-amine hydrochloride | Antidepressant properties | Similar receptor interactions |

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- A study evaluated various phenethylamines, including derivatives similar to this compound, revealing significant increases in attention and activity in animal models.

- Another investigation highlighted the potential for these compounds to alleviate depressive symptoms, indicating their relevance in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Furoyl)-4-piperidinamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between piperidinamine derivatives and activated furoyl intermediates. Optimization involves adjusting reaction parameters:

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.

- Catalysts : Use tertiary amines (e.g., DIPEA) to enhance nucleophilicity.

- Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility.

Post-synthesis, purify via recrystallization or reverse-phase HPLC (≥95% purity). Validate yields using gravimetric analysis and LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions on the piperidine and furoyl moieties.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).

- HPLC : Purity assessment using C18 columns (UV detection at 254 nm).

Cross-reference data with computational predictions (e.g., PubChem’s InChI key) for structural validation .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis.

- pH : Avoid acidic media (<pH 3) to prevent protonation of the piperidine amine.

- Light Sensitivity : Use amber vials to block UV-induced degradation.

Monitor degradation via periodic HPLC and TGA (thermal stability up to 150°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

- Reaction Path Search : Tools like GRRM17 identify low-energy pathways for furoyl-group activation.

Validate predictions experimentally via kinetic isotope effects (KIEs) and substituent scrambling analysis .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate assays under physiological conditions (e.g., serum protein binding studies).

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites.

- PK/PD Modeling : Integrate pharmacokinetic parameters (e.g., Cmax, t1/2) with dose-response curves.

Address discrepancies using Bayesian statistical frameworks to weight conflicting data .

Q. How can enantiomer separation be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients.

- Crystallization : Employ diastereomeric salt formation with tartaric acid derivatives.

Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Q. What experimental design considerations are critical when evaluating enzyme inhibition kinetics?

- Methodological Answer :

- Control Variables : Maintain pH 7.4 (phosphate buffer) and 37°C to mimic physiological conditions.

- Assay Types : Use fluorogenic substrates for real-time activity monitoring.

- Data Analysis : Apply Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition and calculate IC50/Ki values.

Validate reversibility via dialysis assays .

Q. How do structural modifications to the furoyl group alter the compound’s binding affinity to biological targets?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogenated or methylated furoyl groups.

- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify ΔG and ΔH.

- Molecular Docking : AutoDock Vina predicts binding poses in target proteins (e.g., GPCRs or kinases).

Correlate results with in silico ADMET profiles to prioritize lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.